molecular formula C17H22N2O4 B2802867 N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide CAS No. 1396879-12-1

N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide

Cat. No. B2802867
CAS RN: 1396879-12-1
M. Wt: 318.373
InChI Key: LCDRQJRXGKWNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide” is a complex organic compound . It contains 46 atoms in total, including 22 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, 5 Oxygen atoms, and 1 Sulfur atom .


Molecular Structure Analysis

This compound has a complex molecular structure that includes a four-membered ring and two six-membered rings . It also contains a secondary amide (aliphatic), two aliphatic ethers, and a sulfonamide .

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide, Formamide, and Their Derivatives : A review by Kennedy (2001) provides a comprehensive update on the toxicology of acetamide, N,N-dimethylacetamide (DMAC), N-methylacetamide (MMAC), formamide, N,N-dimethylformamide (DMF), and N-methylformamide (Mh4F). These chemicals continue to hold commercial significance, and recent years have seen substantial additions to our knowledge about their biological effects in humans. This review covers both individual and comparative studies on these compounds, highlighting variations in biological responses and the expansion of data on environmental toxicology over the last 14 years (Kennedy, 2001).

Environmental Impact and Degradation

Degradation of Acetaminophen by Advanced Oxidation Process : Qutob et al. (2022) discuss the treatment of acetaminophen (ACT) in water using advanced oxidation processes (AOPs). This study summarizes the state-of-the-art on ACT by-products, their biotoxicity, and degradation pathways, along with computational predictions of ACT's reactivity. The research addresses the environmental presence and impact of ACT and its by-products, emphasizing the need for efficient degradation techniques to mitigate ecological threats (Qutob et al., 2022).

Antioxidant Properties and Mechanisms

Antioxidant Properties of Hydroxycinnamic Acids : Razzaghi-Asl et al. (2013) review the structure-activity relationships (SARs) of hydroxycinnamic acids (HCAs), focusing on their in vitro antioxidant activity. The review elaborates on how modifications to the aromatic ring and carboxylic function influence HCAs' antioxidant activities. It emphasizes the importance of structural optimization for developing effective antioxidant agents, potentially applicable in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Toxicity and Environmental Hazards

Toxicity of Paracetamol and Related Fatalities : Tittarelli et al. (2017) delve into the hepatotoxicity of paracetamol, highlighting its status as the leading cause of acute liver failure in the US and Europe. The review calls for continuous education and research efforts to better understand and mitigate the risks associated with paracetamol toxicity, emphasizing its significant impact on public health (Tittarelli et al., 2017).

properties

IUPAC Name

N-[4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-12(20)18-14-6-4-13(5-7-14)15(21)19-8-17(9-19)10-22-16(2,3)23-11-17/h4-7H,8-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDRQJRXGKWNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide

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